molecular formula C14H21BrN2OSi B14771023 4-Bromo-5-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

4-Bromo-5-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Cat. No.: B14771023
M. Wt: 341.32 g/mol
InChI Key: YCVDNZNYCWFJRW-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 5th position, and a trimethylsilyl-ethoxy-methyl group at the 1st position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination: Introduction of the bromine atom at the 4th position of the indazole ring using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Methylation: Introduction of the methyl group at the 5th position using methylating agents like methyl iodide in the presence of a base.

    Silylation: Introduction of the trimethylsilyl-ethoxy-methyl group at the 1st position using trimethylsilyl chloride and ethylene glycol under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

4-Bromo-5-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and trimethylsilyl-ethoxy-methyl groups can influence its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-methyl-1H-indazole: Lacks the trimethylsilyl-ethoxy-methyl group, which may affect its chemical reactivity and biological activity.

    5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole: Lacks the bromine atom, which may influence its ability to undergo substitution reactions.

    4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole: Lacks the methyl group, which may affect its steric properties and interactions with molecular targets.

Uniqueness

The unique combination of the bromine, methyl, and trimethylsilyl-ethoxy-methyl groups in 4-Bromo-5-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole contributes to its distinct chemical properties and potential applications. These structural features can enhance its reactivity, binding affinity, and specificity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H21BrN2OSi

Molecular Weight

341.32 g/mol

IUPAC Name

2-[(4-bromo-5-methylindazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C14H21BrN2OSi/c1-11-5-6-13-12(14(11)15)9-16-17(13)10-18-7-8-19(2,3)4/h5-6,9H,7-8,10H2,1-4H3

InChI Key

YCVDNZNYCWFJRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N(N=C2)COCC[Si](C)(C)C)Br

Origin of Product

United States

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